3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one
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Overview
Description
3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a difluoropropenyl group and a methoxy group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Introduction of the Difluoropropenyl Group: The difluoropropenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropenyl halide.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The difluoropropenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-difluoroprop-2-enyl)-9-phenylcarbazole: Similar in structure but with a carbazole core.
7-methoxyquinoxaline: Lacks the difluoropropenyl group.
2-methylquinoxaline: Lacks both the difluoropropenyl and methoxy groups.
Uniqueness
3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one is unique due to the presence of both the difluoropropenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H10F2N2O2 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-(1,1-difluoroprop-2-enyl)-7-methoxy-3H-quinoxalin-2-one |
InChI |
InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-9-6-7(18-2)4-5-8(9)15-10/h3-6,10H,1H2,2H3 |
InChI Key |
RVOHRFRNYXCHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C(N=C2C=C1)C(C=C)(F)F |
Origin of Product |
United States |
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